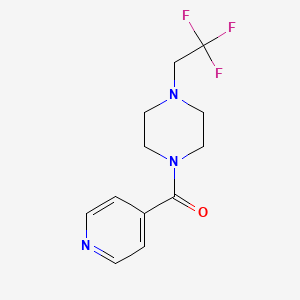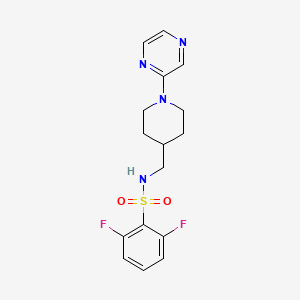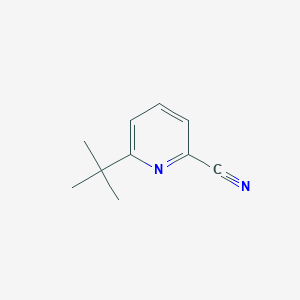
6-(tert-Butyl)picolinonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Intramolecular Charge Transfer
Intramolecular Charge Transfer in Analogues : Studies have shown that certain analogues of 6-(tert-Butyl)picolinonitrile exhibit fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This reaction is not observed in molecules with different substituents, indicating the specific role of the tert-butyl group in facilitating ICT (Zachariasse, Druzhinin, Bosch, & Machinek, 2004).
ICT Dynamics of Rigid Analogue : Another study examined the ICT dynamics of a rigid analogue of 6-(tert-Butyl)picolinonitrile, demonstrating the role of its structure in influencing charge transfer and fluorescence properties (Park, Im, Rhee, & Joo, 2014).
Synthesis and Spectroscopic Properties
- Novel Precursors for Phthalocyanines : Research has identified derivatives of 6-(tert-Butyl)picolinonitrile as novel precursors in the synthesis of phthalocyanines, highlighting their potential in the development of new materials and chemicals (Łapok, Gut, & Nowakowska, 2013).
Coordination Chemistry
- Ligand Synthesis and Coordination Studies : A study on the synthesis of ligands using tert-butyl esters as protecting groups for picolinic acid moieties has implications for the use of such compounds in coordination chemistry, particularly in radiopharmaceutical applications (Price, Cawthray, Adam, & Orvig, 2014).
Photophysical Properties
- Photosensitizers for Photodynamic Therapy : Certain iodinated derivatives of 6-(tert-Butyl)picolinonitrile have been synthesized and characterized for use as photosensitizers in photodynamic therapy, demonstrating significant potential in medical applications (Cyza, Gut, Łapok, Solarski, Knyukshto, Kępczyński, & Nowakowska, 2018).
Eigenschaften
IUPAC Name |
6-tert-butylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTRGBQIDGXNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-Butyl)picolinonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

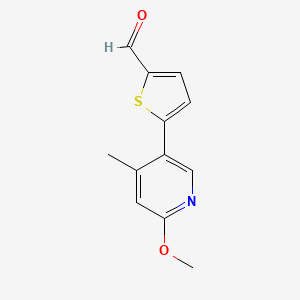
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)
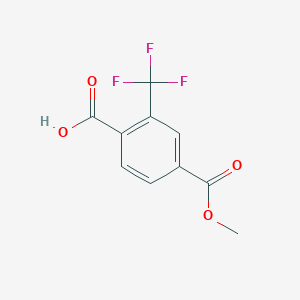
![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)
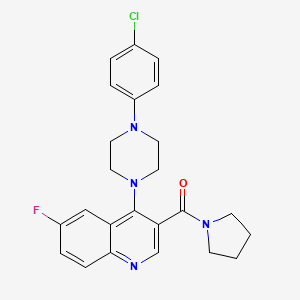
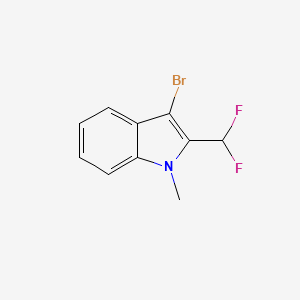
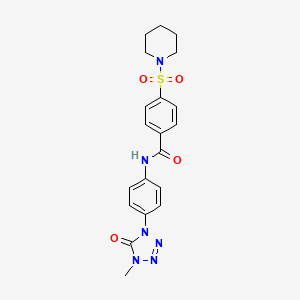
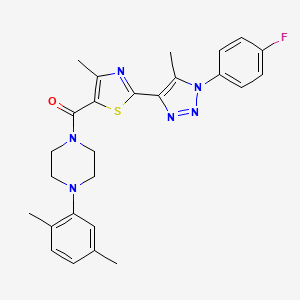
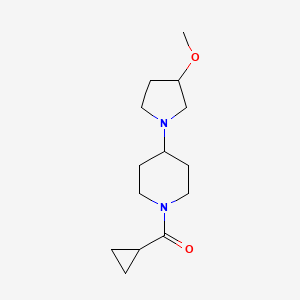
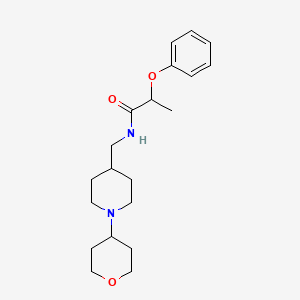
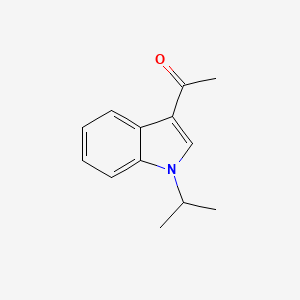
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)
